molecular formula C17H19N B11742022 1-(4-Biphenylyl)cyclopentanamine

1-(4-Biphenylyl)cyclopentanamine

Cat. No.: B11742022
M. Wt: 237.34 g/mol
InChI Key: PODSZGFVXIEKEQ-UHFFFAOYSA-N
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Description

1-(4-Biphenylyl)cyclopentanamine is a chemical compound with the molecular formula C17H19N and a molecular weight of 237.34 g/mol. It is also known by its IUPAC name, 1-(4-phenylphenyl)cyclopentan-1-amine. This compound is primarily used as a research chemical and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Biphenylyl)cyclopentanamine typically involves the reaction of biphenyl with cyclopentanone followed by reductive amination. The process can be summarized as follows:

    Formation of 4-biphenylyl bromide: Biphenyl is brominated using liquid bromine in the presence of a catalyst and dichloroethane as a solvent.

    Coupling Reaction: The 4-biphenylyl bromide is then coupled with cyclopentanone under basic conditions to form the intermediate.

    Reductive Amination: The intermediate undergoes reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-Biphenylyl)cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated amines.

Scientific Research Applications

1-(4-Biphenylyl)cyclopentanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Biphenylyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects . For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanamine: A simpler analog with a cyclopentane ring and an amine group.

    Biphenylamine: Contains a biphenyl structure with an amine group.

    Phenylcyclopentylamine: Similar structure but with a phenyl group attached to the cyclopentane ring.

Uniqueness

1-(4-Biphenylyl)cyclopentanamine is unique due to its combination of a biphenyl structure with a cyclopentanamine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

1-(4-phenylphenyl)cyclopentan-1-amine

InChI

InChI=1S/C17H19N/c18-17(12-4-5-13-17)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13,18H2

InChI Key

PODSZGFVXIEKEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)C3=CC=CC=C3)N

Origin of Product

United States

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